molecular formula C9H8N2O2 B13283132 4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13283132
M. Wt: 176.17 g/mol
InChI Key: YYBZIOBOCUNNRC-UHFFFAOYSA-N
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Description

4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a prop-2-yn-1-ylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with prop-2-yn-1-ylamine under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-yn-1-yl group can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-ylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The carboxylic acid group can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: Lacks the prop-2-yn-1-ylamino group, making it less versatile in certain reactions.

    4-Aminopyridine: Lacks the carboxylic acid group, affecting its solubility and reactivity.

    Prop-2-yn-1-ylamine: Lacks the pyridine ring, limiting its applications in heterocyclic chemistry.

Uniqueness

4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of both the prop-2-yn-1-ylamino group and the carboxylic acid group on the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-(prop-2-ynylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-2-4-11-8-3-5-10-6-7(8)9(12)13/h1,3,5-6H,4H2,(H,10,11)(H,12,13)

InChI Key

YYBZIOBOCUNNRC-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=C(C=NC=C1)C(=O)O

Origin of Product

United States

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